molecular formula C19H14F3N5O B6905448 N-[(1-benzylpyrazol-4-yl)methyl]-5-cyano-6-(trifluoromethyl)pyridine-3-carboxamide

N-[(1-benzylpyrazol-4-yl)methyl]-5-cyano-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B6905448
M. Wt: 385.3 g/mol
InChI Key: IJRKGMRXWGYKFI-UHFFFAOYSA-N
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Description

N-[(1-benzylpyrazol-4-yl)methyl]-5-cyano-6-(trifluoromethyl)pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a cyano group, and a trifluoromethyl group, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-[(1-benzylpyrazol-4-yl)methyl]-5-cyano-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N5O/c20-19(21,22)17-15(7-23)6-16(10-24-17)18(28)25-8-14-9-26-27(12-14)11-13-4-2-1-3-5-13/h1-6,9-10,12H,8,11H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRKGMRXWGYKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)CNC(=O)C3=CC(=C(N=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzylpyrazol-4-yl)methyl]-5-cyano-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the benzyl group via alkylation. The cyano and trifluoromethyl groups are then introduced through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group through amidation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzylpyrazol-4-yl)methyl]-5-cyano-6-(trifluoromethyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(1-benzylpyrazol-4-yl)methyl]-5-cyano-6-(trifluoromethyl)pyridine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1-benzylpyrazol-4-yl)methyl]-5-cyano-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For instance, it may bind to the active site of an enzyme, blocking its activity and affecting downstream processes.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-benzylpyrazol-4-yl)methyl]-5-cyano-6-(trifluoromethyl)pyridine-3-carboxamide: shares structural similarities with other pyrazole derivatives and trifluoromethyl-substituted compounds.

    N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

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